molecular formula C14H7BrF6O B13099758 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B13099758
M. Wt: 385.10 g/mol
InChI Key: RWJIKQMXYWLIMY-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, phenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 3-bromophenol with 3,5-bis(trifluoromethyl)benzene under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

    3-Bromophenol: Shares the bromine and phenol groups but lacks the trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)benzene: Contains the trifluoromethyl groups but lacks the bromophenoxy group.

Uniqueness: 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene is unique due to the combination of bromine, phenoxy, and trifluoromethyl groups in its structure

Properties

Molecular Formula

C14H7BrF6O

Molecular Weight

385.10 g/mol

IUPAC Name

1-(3-bromophenoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C14H7BrF6O/c15-10-2-1-3-11(7-10)22-12-5-8(13(16,17)18)4-9(6-12)14(19,20)21/h1-7H

InChI Key

RWJIKQMXYWLIMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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